3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
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Overview
Description
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan is a complex organic compound that features a naphthofuran core structure. This compound is characterized by the presence of an acetyl group, a chlorophenylsulfonylamino group, and a methyl group attached to the naphthofuran ring system. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthofuran core, followed by the introduction of the acetyl, chlorophenylsulfonylamino, and methyl groups through various chemical reactions. Key steps may include:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using reagents like acetic anhydride or acetyl chloride.
Attachment of the Chlorophenylsulfonylamino Group: This step may involve sulfonylation reactions using chlorophenylsulfonyl chloride.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
- 3-Acetyl-5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
- 3-Acetyl-5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan
Uniqueness
The uniqueness of 3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, the presence of the chlorophenylsulfonyl group may enhance its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-12(24)20-13(2)27-21-17-6-4-3-5-16(17)19(11-18(20)21)23-28(25,26)15-9-7-14(22)8-10-15/h3-11,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUESZVFPZMQTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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